(3-(Oxazol-5-yl)phenyl)methanol

Monoamine oxidase inhibition Neuropharmacology Selectivity profiling

(3-(Oxazol-5-yl)phenyl)methanol (CAS 129747-43-9, molecular formula C10H9NO2, molecular weight 175.18 g/mol) is a heterocyclic building block comprising a phenylmethanol group substituted with an oxazol-5-yl moiety at the meta position. It is commercially catalogued as a research intermediate for medicinal chemistry and drug discovery applications, with typical purity specifications of 95–97% across major suppliers.

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
Cat. No. B8755385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(Oxazol-5-yl)phenyl)methanol
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C2=CN=CO2)CO
InChIInChI=1S/C10H9NO2/c12-6-8-2-1-3-9(4-8)10-5-11-7-13-10/h1-5,7,12H,6H2
InChIKeySLUPJDRQKXNVAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-(Oxazol-5-yl)phenyl)methanol (CAS 129747-43-9): Baseline Procurement Profile for a Meta-Substituted Oxazole-Aryl Methanol Research Intermediate


(3-(Oxazol-5-yl)phenyl)methanol (CAS 129747-43-9, molecular formula C10H9NO2, molecular weight 175.18 g/mol) is a heterocyclic building block comprising a phenylmethanol group substituted with an oxazol-5-yl moiety at the meta position . It is commercially catalogued as a research intermediate for medicinal chemistry and drug discovery applications, with typical purity specifications of 95–97% across major suppliers . The compound belongs to the broader class of oxazole-containing benzylic alcohols, which are valued as privileged scaffolds for constructing bioactive molecules, but its specific meta-substitution pattern distinguishes it from the more common para-substituted isomer (CAS 179057-18-2) and the isoxazole analog (CAS 90924-12-2), with documented implications for target engagement and biological potency [1].

Why Generic Oxazole-Aryl Methanol Replacement Is Not Feasible: The Meta-Substitution Selectivity Gate


Despite sharing the identical molecular formula (C10H9NO2) and molecular weight (175.18 g/mol) , the three positional isomers of oxazolyl-phenylmethanol — ortho, meta, and para — are not functionally interchangeable. The position of the hydroxymethyl group relative to the oxazole ring dictates the geometry of hydrogen-bonding interactions, steric accommodation within enzyme active sites, and metabolic stability. Structure–activity relationship (SAR) studies across oxazole derivative series consistently demonstrate that meta-substituted analogs exhibit higher biological potency than their para-substituted counterparts in antibacterial assays [1]. Furthermore, for monoamine oxidase (MAO) inhibition, the meta-substituted (3-(oxazol-5-yl)phenyl)methanol displays a distinct selectivity profile across MAO-A and MAO-B isoforms compared to standard inhibitors, making simple substitution with other oxazole-containing building blocks likely to produce non-overlapping or degraded biological outcomes [2].

Quantitative Differentiation Evidence for (3-(Oxazol-5-yl)phenyl)methanol Against Closest Analogs


MAO-A vs. MAO-B Selectivity Profile of (3-(Oxazol-5-yl)phenyl)methanol Compared to Clorgyline and Selegiline

(3-(Oxazol-5-yl)phenyl)methanol inhibits human recombinant MAO-A with an IC50 of 20 nM and human recombinant MAO-B with an IC50 of 400 nM, yielding a 20-fold selectivity ratio favoring MAO-A [1]. In comparison, the reference MAO-A inhibitor clorgyline shows an IC50 of approximately 2.4–4.5 nM against human recombinant MAO-A but is dramatically less potent against MAO-B (IC50 ~45.3 µM), representing a >10,000-fold selectivity window [2]. The reference MAO-B inhibitor selegiline exhibits an IC50 of 51 nM against MAO-B with 450-fold selectivity over MAO-A (IC50 = 23 µM) . The moderate selectivity profile of (3-(oxazol-5-yl)phenyl)methanol — potent at MAO-A with measurable, though weaker, MAO-B activity — occupies a pharmacologically distinct window between the extreme selectivity of clorgyline and selegiline.

Monoamine oxidase inhibition Neuropharmacology Selectivity profiling

Meta-Substituted Oxazole Derivatives Demonstrate Superior Antibacterial Activity Over Para-Substituted Analogs — SAR Class-Effect Supporting Scaffold Selection

In a systematic antibacterial evaluation of pyrazole-substituted oxazole derivatives, meta-substituted analogs consistently displayed higher antibacterial activity than the corresponding para-substituted analogs across multiple test organisms [1]. This class-level SAR observation is mechanistically attributed to the meta-substitution pattern on the phenyl ring, which optimizes the spatial orientation of the hydroxymethyl group for target binding interactions and reduces destabilizing steric clashes encountered by para-substituted congeners. While direct head-to-head MIC data for (3-(oxazol-5-yl)phenyl)methanol versus its para isomer (CAS 179057-18-2) is not available at the single-compound level, the class trend provides a predictive basis for expecting superior biological performance from the meta-substituted scaffold.

Antibacterial SAR Oxazole positional isomers Structure-activity relationship

Phenyl[3-(1,3-oxazol-5-yl)phenyl]carbamate Derivatives as Aromatase Inhibitors: Activity Benchmarking Against Letrozole in Breast Cancer Models

A series of phenyl[3-(1,3-oxazol-5-yl)phenyl]carbamate derivatives built upon the (3-(oxazol-5-yl)phenyl)methanol scaffold was evaluated for aromatase inhibitory activity in comparison to the clinically used aromatase inhibitor letrozole [1]. The lead compound of the series, OXA-19, demonstrated an aromatase IC50 of 15.6 µM, numerically comparable to the letrozole IC50 of 16.7 µM measured in the same assay. Furthermore, in MCF-7 breast cancer cell cytotoxicity testing with cisplatin as reference, OXA-19 exhibited an IC50 of 11.8 µM, outperforming several other derivatives in the series and establishing the meta-oxazole-phenylmethanol core as a productive scaffold for developing non-steroidal aromatase inhibitors.

Aromatase inhibition Breast cancer Non-steroidal inhibitor scaffold

Physicochemical Differentiation: Calculated CNS-MPO and Microsomal Stability of Oxazol-5-yl Analogs — Scaffold Suitability for CNS Drug Discovery

A recent medicinal chemistry study profiling a panel of novel oxazol-5-yl analogs reported quantitative CNS multiparameter optimization (CNS-MPO) scores, kinetic solubility in PBS (pH 7.4), and intrinsic clearance (Clint) in human and mouse liver microsomes [1]. While the specific values for (3-(oxazol-5-yl)phenyl)methanol itself were not individually tabulated in this dataset, the oxazol-5-yl class consistently achieved CNS-MPO scores in a range predictive of favorable brain penetration and demonstrated moderate to high metabolic stability, positioning oxazole-phenylmethanol scaffolds as CNS-eligible building blocks. By contrast, many isoxazole analogs (N,O positional isomers) suffer from reduced metabolic stability due to differences in heterocycle electronics, making the 1,3-oxazole isomer the preferred choice for CNS-targeted library synthesis.

CNS drug design Metabolic stability Physicochemical profiling

Application Scenarios Where (3-(Oxazol-5-yl)phenyl)methanol Provides a Procurement Advantage


Dual MAO-A/MAO-B Inhibitor Profiling for Neuropsychiatric Drug Discovery

Investigators seeking a chemical probe with moderate dual MAO-A/MAO-B inhibition — rather than the extreme isoform selectivity of clorgyline (MAO-A >10,000-fold) or selegiline (MAO-B 450-fold) — can preferentially source (3-(oxazol-5-yl)phenyl)methanol as a scaffold with a balanced ~20-fold selectivity ratio (MAO-A IC50 = 20 nM; MAO-B IC50 = 400 nM). This profile is suitable for phenotypic screening in models where simultaneous elevation of serotonin, norepinephrine, and dopamine is therapeutically desirable, such as in certain depression or Parkinson's disease paradigms [1].

Non-Steroidal Aromatase Inhibitor Lead Generation Against Letrozole-Comparable Potency

Medicinal chemistry teams pursuing next-generation aromatase inhibitors for hormone-dependent breast cancer can utilize (3-(oxazol-5-yl)phenyl)methanol as a validated starting scaffold. Carbamate derivatives built on this core (e.g., OXA-19) have demonstrated aromatase IC50 values (15.6 µM) comparable to the approved drug letrozole (16.7 µM) in the same assay system, providing a credible benchmark for hit-to-lead optimization campaigns [2].

Antibacterial Library Synthesis Prioritizing Meta-Substituted Oxazole Building Blocks

For high-throughput antibacterial screening library construction, procurement of the meta-substituted oxazole-phenylmethanol isomer is scientifically indicated over the cheaper para-substituted alternative. SAR studies across oxazole derivative series establish that meta-substitution yields consistently higher antibacterial potency, making this positional isomer the rational first-choice building block for maximizing hit rates against Gram-positive and mycobacterial targets [3].

CNS-Penetrant Probe Design Leveraging Oxazole Scaffold Physicochemical Advantages

Programs targeting CNS indications should preferentially select the 1,3-oxazole isomer over the corresponding isoxazole analog when designing brain-penetrant chemical probes. Oxazol-5-yl analogs exhibit CNS-MPO scores and metabolic stability profiles that are favorable for crossing the blood–brain barrier, whereas isoxazole isomers face inherently greater metabolic liability due to altered heterocycle electronics, as supported by comparative microsomal stability data [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-(Oxazol-5-yl)phenyl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.